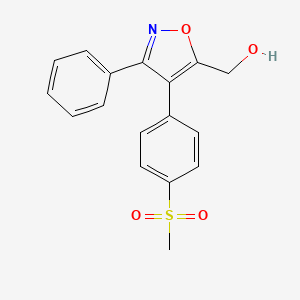
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an isoxazole ring and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(methylsulfonyl)phenylhydrazine with benzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a base such as sodium ethoxide to yield the isoxazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanol group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted isoxazole.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
The compound has shown potential in biological studies, particularly in the development of antimicrobial and anti-inflammatory agents. Its ability to inhibit certain enzymes makes it a valuable candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may have applications in treating conditions such as bacterial infections and inflammation .
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)phenol
- 2-(4-Methylsulfonylphenyl)indole
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
Compared to similar compounds, (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol stands out due to its unique combination of functional groups.
Biological Activity
The compound (4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol is a derivative of isoxazole, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methylsulfonyl group and an isoxazole ring, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
-
Anti-inflammatory Activity :
- The compound has shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro studies indicated an IC50 value lower than 0.5 µM for COX-2 inhibition, demonstrating its potential as an anti-inflammatory agent .
- A study reported that derivatives with similar structures exhibited up to 76% edema inhibition in animal models, indicating strong anti-inflammatory potential .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures showed IC50 values ranging from 3.11 µM to 55.36 µM for AChE inhibition in different brain regions .
The mechanisms underlying the biological activities of this compound are primarily attributed to:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and neurotransmission, such as COX-2 and AChE.
- Molecular Interactions : Molecular docking studies suggest that the compound interacts effectively with target enzymes, forming stable complexes that inhibit their activity .
Case Studies
Several studies have explored the biological effects of this compound and its derivatives:
- Study on Inflammation :
- Antitubercular Activity :
Summary of Biological Activities
Properties
CAS No. |
219679-59-1 |
|---|---|
Molecular Formula |
C17H15NO4S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[4-(4-methylsulfonylphenyl)-3-phenyl-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C17H15NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)22-18-17(16)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3 |
InChI Key |
QSUJFQMBIBKNNA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















